molecular formula C10H11ClFN B11899920 3-(4-Chloro-3-fluorobenzyl)azetidine

3-(4-Chloro-3-fluorobenzyl)azetidine

Cat. No.: B11899920
M. Wt: 199.65 g/mol
InChI Key: BZHPTCOPSSQMMK-UHFFFAOYSA-N
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Description

3-[(4-chloro-3-fluorophenyl)methyl]azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the 4-chloro-3-fluorophenyl group attached to the azetidine ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chloro-3-fluorophenyl)methyl]azetidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloro-3-fluorobenzyl chloride from 4-chloro-3-fluorotoluene through chlorination.

    Formation of Azetidine Ring: The 4-chloro-3-fluorobenzyl chloride is then reacted with azetidine in the presence of a base such as sodium hydride or potassium carbonate to form 3-[(4-chloro-3-fluorophenyl)methyl]azetidine.

    Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures (50-80°C) to ensure complete conversion.

Industrial Production Methods

Industrial production of 3-[(4-chloro-3-fluorophenyl)methyl]azetidine follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Utilizing large reactors and continuous flow systems to handle the starting materials and intermediates.

    Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chloro-3-fluorophenyl)methyl]azetidine undergoes various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form azetidinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The 4-chloro-3-fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate in an aprotic solvent.

Major Products

    Oxidation: Formation of azetidinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted azetidines with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
3-(4-Chloro-3-fluorobenzyl)azetidine is primarily investigated as a building block for synthesizing new drug candidates. Its ability to interact with biological targets makes it a potential pharmacophore in drug design, particularly for anti-cancer and anti-inflammatory agents. The presence of halogen substituents, specifically chlorine and fluorine, enhances the compound's reactivity and selectivity in biological systems .

Mechanism of Action
The compound is believed to interact with specific molecular targets such as enzymes and receptors, modulating their activity. This interaction can influence various signaling pathways involved in cell growth, apoptosis, and immune response .

Biological Studies

Antimicrobial and Anticancer Properties
Research indicates that azetidine derivatives, including this compound, exhibit significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its cytotoxic effects on cancer cell lines, suggesting that modifications in the benzyl group can significantly influence its efficacy .

Case Study: Cytotoxicity Studies
A study conducted on azetidine derivatives highlighted that the presence of halogenated substituents correlates with enhanced cytotoxicity against multiple cancer cell lines. This indicates the potential of this compound as a lead compound for developing new anticancer therapies .

Materials Science

Synthesis of Polymers
In materials science, this compound is utilized in the synthesis of polymers and materials with enhanced mechanical strength and thermal stability. Its unique chemical properties allow for the creation of specialty chemicals with specific functionalities .

Industrial Applications

In industrial settings, this compound is utilized in producing specialty chemicals and intermediates for various processes. Its versatility as a reagent in organic synthesis further emphasizes its importance across different sectors .

Mechanism of Action

The mechanism of action of 3-[(4-chloro-3-fluorophenyl)methyl]azetidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    3-[(4-chloro-3-methylphenyl)methyl]azetidine: Similar structure but with a methyl group instead of a fluorine atom.

    3-[(4-chloro-3-trifluoromethylphenyl)methyl]azetidine: Contains a trifluoromethyl group instead of a single fluorine atom.

    3-[(4-chloro-3-bromophenyl)methyl]azetidine: Contains a bromine atom instead of a fluorine atom.

Uniqueness

3-[(4-chloro-3-fluorophenyl)methyl]azetidine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties

Biological Activity

3-(4-Chloro-3-fluorobenzyl)azetidine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, and mechanisms of action, supported by relevant studies and data.

The synthesis of this compound typically involves the reaction of 4-chloro-3-fluorobenzyl chloride with azetidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is conducted in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (50-80°C) to ensure complete conversion.

Key Characteristics

  • Molecular Weight : 199.65 g/mol
  • Structure : Contains a four-membered azetidine ring substituted with a 4-chloro-3-fluorobenzyl group.
  • Reactivity : The halogen substituents (chlorine and fluorine) enhance the compound's reactivity, making it suitable for various medicinal applications.

Biological Activity

Research indicates that azetidines, including this compound, exhibit a range of biological activities such as antimicrobial and anticancer properties. The compound is investigated for its interactions with specific biological targets, which may include enzymes and receptors.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown activity against MCF-7 breast cancer cells, indicating a potential for development as anticancer agents .

The mechanism of action for this compound involves several pathways:

  • Enzyme Interaction : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Cell Membrane Disruption : It could disrupt cellular membranes, leading to increased permeability and subsequent cell death.
  • DNA Interference : Potential interference with DNA replication processes has also been suggested, though further studies are needed to clarify these interactions .

Case Studies and Research Findings

  • Antiproliferative Studies :
    • A study evaluated the antiproliferative activity of azetidine derivatives in MCF-7 cells, highlighting significant IC50 values for several compounds related to this compound .
  • Mechanistic Insights :
    • Research has explored the binding affinity of azetidines to various molecular targets, revealing that the presence of halogens can enhance inhibitory activity against certain enzymes. This suggests that structural modifications can significantly impact biological efficacy .

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
This compoundAzetidine ring with chloro and fluoro groupsAnticancer, antimicrobial properties
3-(4-Bromobenzyl)azetidineBromine instead of chlorineVaries; potential for different reactivity
2-(4-Chloro-phenyl)azetidineChlorine at a different positionDifferent receptor interactions

Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

3-[(4-chloro-3-fluorophenyl)methyl]azetidine

InChI

InChI=1S/C10H11ClFN/c11-9-2-1-7(4-10(9)12)3-8-5-13-6-8/h1-2,4,8,13H,3,5-6H2

InChI Key

BZHPTCOPSSQMMK-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CC2=CC(=C(C=C2)Cl)F

Origin of Product

United States

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